molecular formula C16H16ClNO2 B2545406 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride CAS No. 1080601-76-8

1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride

Cat. No.: B2545406
CAS No.: 1080601-76-8
M. Wt: 289.76
InChI Key: ZHCHAVDUXZBIQK-LBEJWNQZSA-M
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Description

1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a methylpyridinium group, and a propenone structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride typically involves multiple steps, starting with the preparation of the methoxyphenyl group and the methylpyridinium group. These groups are then combined through a series of reactions, including aldol condensation and subsequent chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of catalysts and solvents to facilitate the reactions and purification steps to isolate the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be oxidized to a hydroxyl group.

  • Reduction: Reduction reactions can be performed to reduce the pyridinium group to a pyridine derivative.

  • Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.

Major Products Formed:

  • Oxidation: 1-(4-Hydroxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride

  • Reduction: 1-(4-Methoxyphenyl)-3-(3-methylpyridine-1-yl)prop-2-en-1-one chloride

  • Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes and pathways.

  • Industry: Use in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-propanone

  • 1-(4-Methoxyphenyl)piperazine hydrochloride

  • 1-(4-Methoxyphenyl)ethanone

Uniqueness: 1-(4-Methoxyphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16NO2.ClH/c1-13-4-3-10-17(12-13)11-9-16(18)14-5-7-15(19-2)8-6-14;/h3-12H,1-2H3;1H/q+1;/p-1/b11-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCHAVDUXZBIQK-LBEJWNQZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)C=CC(=O)C2=CC=C(C=C2)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[N+](=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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